molecular formula C21H18N2O3S B12181565 4-ethoxy-N-(quinolin-3-yl)naphthalene-1-sulfonamide

4-ethoxy-N-(quinolin-3-yl)naphthalene-1-sulfonamide

Cat. No.: B12181565
M. Wt: 378.4 g/mol
InChI Key: SMOVQJMSXDTOEV-UHFFFAOYSA-N
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Description

4-ethoxy-N-(quinolin-3-yl)naphthalene-1-sulfonamide is a complex organic compound that features a quinoline moiety, a naphthalene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(quinolin-3-yl)naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This could include using more efficient catalysts, optimizing reaction times, and ensuring the purity of the starting materials. Additionally, solvent-free reaction conditions or the use of eco-friendly solvents could be explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(quinolin-3-yl)naphthalene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-ethoxy-N-(quinolin-3-yl)naphthalene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(quinolin-3-yl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The quinoline moiety is known to interact with DNA and proteins, which could explain its potential anti-cancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethoxy-N-(quinolin-3-yl)naphthalene-1-sulfonamide is unique due to its combination of a quinoline moiety, a naphthalene ring, and a sulfonamide group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C21H18N2O3S

Molecular Weight

378.4 g/mol

IUPAC Name

4-ethoxy-N-quinolin-3-ylnaphthalene-1-sulfonamide

InChI

InChI=1S/C21H18N2O3S/c1-2-26-20-11-12-21(18-9-5-4-8-17(18)20)27(24,25)23-16-13-15-7-3-6-10-19(15)22-14-16/h3-14,23H,2H2,1H3

InChI Key

SMOVQJMSXDTOEV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC4=CC=CC=C4N=C3

Origin of Product

United States

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